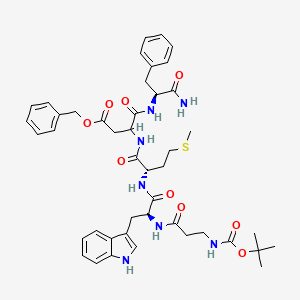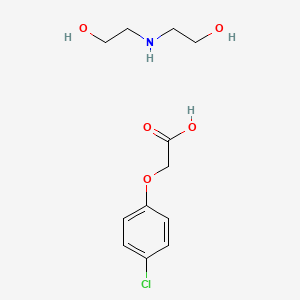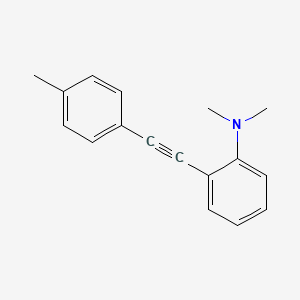
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is a chiral organic compound with two stereocenters. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two nitroso groups attached to the piperazine ring, which can significantly influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine typically involves the nitrosation of a suitable piperazine precursor. One common method is the reaction of 2,6-dimethylpiperazine with nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective nitrosation at the desired positions on the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso groups can be reduced to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitroso groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (2R,6S)-2,6-Dimethyl-1,4-dinitropiperazine.
Reduction: Formation of (2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives.
作用机制
The mechanism of action of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine involves its interaction with biological molecules, such as proteins and nucleic acids. The nitroso groups can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine: A diastereomer with different stereochemistry.
(2S,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine: Another diastereomer with different stereochemistry.
(2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine: A reduced form with amino groups instead of nitroso groups.
Uniqueness
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is unique due to its specific stereochemistry and the presence of nitroso groups, which confer distinct chemical reactivity and biological properties compared to its diastereomers and other related compounds.
属性
分子式 |
C6H12N4O2 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC 名称 |
(2S,6R)-2,6-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI 键 |
JIWAGFGPBKDFQN-OLQVQODUSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1N=O)C)N=O |
规范 SMILES |
CC1CN(CC(N1N=O)C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

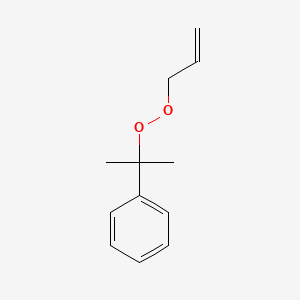
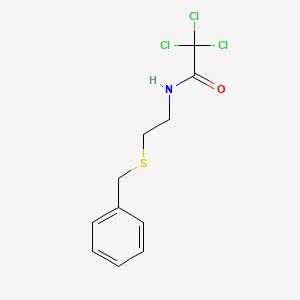


![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)

